Home > Products > Bioactive Reagents P401 > Sodium glycididazole
Sodium glycididazole - 173357-17-0

Sodium glycididazole

Catalog Number: EVT-413534
CAS Number: 173357-17-0
Molecular Formula: C18H22N7NaO10
Molecular Weight: 519.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium glycididazole is a novel hypoxic radiosensitizer. [] It is classified as a 2-nitroimidazole derivative, structurally similar to metronidazole. [, ] In scientific research, Sodium glycididazole is primarily studied for its ability to enhance the sensitivity of hypoxic tumor cells to radiation therapy. [, , , ]

Future Directions
  • Personalized Medicine: Exploring the correlation between tumor hypoxia status and the efficacy of Sodium glycididazole could pave the way for personalized treatment approaches. []
  • Combination Therapies: Investigating the synergistic potential of Sodium glycididazole with other treatment modalities like chemotherapy, targeted therapies, and immunotherapy holds promise for improving treatment outcomes in various cancers. [, , , ]
  • Nanoparticle Delivery Systems: Developing novel drug delivery systems, such as nanoparticles, to enhance the targeted delivery and efficacy of Sodium glycididazole to hypoxic tumor regions could further improve therapeutic outcomes. []

Metronidazole

  • Relevance: Metronidazole is a structural analogue of Sodium glycididazole, sharing the key nitroimidazole moiety. This structural similarity suggests a potential relationship in their mechanisms of action, particularly in their ability to sensitize hypoxic cells to radiation therapy. One study described a synthesis method for Sodium glycididazole that uses Metronidazole as a starting material, further highlighting the close structural relationship between these two compounds.

Pimonidazole

  • Relevance: While not structurally related to Sodium glycididazole, Pimonidazole serves as an important tool for investigating the mechanism of action of Sodium glycididazole. Sodium glycididazole is known to be particularly effective in sensitizing hypoxic tumor cells to radiation therapy. Pimonidazole staining was used in a preclinical study to confirm the presence of a hypoxic microenvironment in a recurrent esophageal tumor model. This model was used to demonstrate the enhanced radiosensitizing effects of Sodium glycididazole in tumors with significant hypoxic fractions.

Cisplatin

  • Relevance: Cisplatin is frequently investigated in combination with Sodium glycididazole for its potential to enhance the radiosensitizing effects of Sodium glycidazole in various cancers, including nasopharyngeal carcinoma , esophageal carcinoma , and lung adenocarcinoma . Studies have explored the synergistic effects of these two drugs, examining their combined impact on tumor regression, survival rates, and adverse reactions.

Docetaxel

  • Relevance: Similar to Cisplatin, Docetaxel has been investigated in conjunction with Sodium glycidazole for its potential to enhance radiosensitization, specifically in the context of nasopharyngeal carcinoma. This research aimed to compare the efficacy of both drugs in enhancing the effects of radiotherapy.

Celecoxib

  • Relevance: Celecoxib, in combination with Sodium glycididazole and concurrent chemoradiotherapy, was studied for its potential to enhance the inhibitory effects on the proliferation of cervical cancer cells. The research aimed to assess the synergistic effects of these compounds in enhancing the treatment efficacy against cervical cancer.

Paclitaxel

  • Relevance: Paclitaxel's role in radiosensitization was compared to that of Sodium glycidazole in the treatment of locally advanced nasopharyngeal carcinoma. The study aimed to evaluate the effectiveness and side effects of both compounds when used in conjunction with radiotherapy.

Gemcitabine

  • Relevance: Gemcitabine, when combined with Cisplatin and Sodium glycididazole, was investigated for its efficacy in treating patients with non-small cell lung cancer (NSCLC). The study focused on evaluating the combined therapeutic benefits and safety of these three drugs in NSCLC treatment.

5-Fluorouracil (5-FU)

  • Relevance: 5-FU was commonly used in combination with Cisplatin and Sodium glycididazole in several studies investigating the treatment of esophageal cancer. These studies aimed to evaluate the effectiveness and safety of this triple-drug therapy in managing esophageal carcinoma.
Source and Classification

Sodium glycididazole is classified as an antineoplastic agent and a hypoxic radiosensitizer. It is derived from glycididazole, which combines two metronidazole moieties into a single compound. This compound is predominantly utilized in clinical settings in China for enhancing the effectiveness of radiotherapy in cancer treatment, particularly in cases involving hypoxic tumor microenvironments .

Synthesis Analysis

The synthesis of sodium glycididazole involves several chemical processes. A notable method includes the reaction of glycididazole with sodium bicarbonate in an aqueous solution. This process is characterized by its simplicity and cost-effectiveness due to the availability of raw materials. The reaction typically occurs under controlled temperature conditions to ensure optimal yield and purity of the product .

Key parameters in the synthesis include:

  • Temperature: Generally maintained between 20°C to 25°C.
  • Reaction Time: Usually ranges from 2 to 4 hours.
  • Purification: The final product is purified through crystallization or chromatography techniques to remove any unreacted materials or by-products.
Molecular Structure Analysis

The molecular formula of sodium glycididazole is C10H25O10N72H2OC_{10}H_{25}O_{10}N\cdot \frac{7}{2}H_2O, indicating it contains carbon, hydrogen, oxygen, and nitrogen atoms. The structure features a glycidyl group attached to two metronidazole units, which contribute to its biological activity.

Structural Characteristics

  • Molecular Weight: Approximately 257.33 g/mol.
  • Functional Groups: The presence of hydroxyl (-OH) groups enhances its solubility in water and biological fluids.
  • 3D Configuration: The spatial arrangement allows for effective interaction with cellular components involved in DNA synthesis and repair mechanisms.
Chemical Reactions Analysis

Sodium glycididazole undergoes various chemical reactions that are critical for its function as a radiosensitizer. Notably:

  • Decomposition Reaction: Upon administration, sodium glycididazole can decompose into metronidazole and other metabolites. This decomposition affects its efficacy as a radiosensitizer due to reduced concentrations of the active form .
  • Radiosensitization Mechanism: It enhances the effects of ionizing radiation by increasing the formation of reactive oxygen species within hypoxic tumor cells, thereby improving cell death rates when combined with radiotherapy .
Mechanism of Action

The mechanism by which sodium glycididazole exerts its effects involves several key processes:

  1. Inhibition of DNA Repair: Sodium glycididazole interferes with DNA synthesis and repair mechanisms in cancer cells. This inhibition leads to increased susceptibility to radiation-induced damage.
  2. Hypoxic Sensitization: By targeting hypoxic regions within tumors, it enhances the cytotoxic effects of radiation therapy. Studies have shown that it significantly reduces the survival fraction of irradiated tumor cells under both normoxic and hypoxic conditions .
  3. Cell Cycle Arrest: Sodium glycididazole can induce cell cycle arrest at specific phases, preventing cancer cells from effectively repairing DNA damage caused by radiation.
Physical and Chemical Properties Analysis

Sodium glycididazole exhibits several physical and chemical properties that are relevant for its application:

  • Appearance: Typically a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Melting Point: Reported to be between 115°C and 118°C.
  • Stability: It is stable under normal storage conditions but may degrade upon prolonged exposure to light or moisture.
Applications

Sodium glycididazole has several important applications in clinical oncology:

  • Radiosensitizer: Primarily used to enhance the effectiveness of radiotherapy in treating various cancers such as nasopharyngeal carcinoma and non-small-cell lung cancer .
  • Chemotherapy Enhancer: It has been shown to improve outcomes when combined with other chemotherapeutic agents like cisplatin by overcoming resistance mechanisms associated with tumor hypoxia .
  • Research Tool: Utilized in preclinical studies to investigate tumor biology and treatment responses under hypoxic conditions.
Introduction to Sodium Glycididazole

Chemical Structure and Pharmacological Classification

Sodium glycididazole features a bifunctional nitroimidazole structure with two 2-methyl-5-nitroimidazole rings connected through a glycididazole linker and stabilized with a sodium counterion. This molecular configuration enables both hydrophilic properties for systemic distribution and selective bioreduction within hypoxic cellular environments. The compound's molecular weight is 565.42 g/mol, and it demonstrates stability as a lyophilized powder for pharmaceutical preparation, requiring reconstitution before intravenous administration [1] [9].

The metabolic pathway involves rapid conversion to active intermediates including glycididazole and metronidazole analogs through hepatic and intratumoral enzymatic reduction. These metabolites retain the electron-affinic nitro group essential for radiosensitization. Pharmacokinetic studies in xenograft models demonstrate preferential tumor accumulation, with drug concentrations in malignant tissues reaching 1.6–2.8 times higher than adjacent muscle tissue following intravenous administration. This selective distribution establishes a critical therapeutic window for targeted radiosensitization [3] [5].

Table 1: Key Physicochemical Properties of Sodium Glycididazole

PropertySpecificationAnalytical Method
Chemical NameSodium 2-[bis(2-{2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy}-2-oxoethyl)amino]acetate trihydrateIUPAC Nomenclature
Molecular FormulaC₁₈H₂₂N₇NaO₁₀·3H₂OElemental Analysis
CAS Registry173357-17-0Chemical Abstracts
AppearanceWhite to off-white crystalline powderVisual Inspection
Solubility>50 mg/mL in water (25°C)USP <791>
Primary StorageLyophilized powder under nitrogen atmospherePharmaceutical Standards

Pharmacologically, sodium glycididazole is classified as a hypoxic cell radiosensitizer (ATC code L01XX). This classification designates its specialized mechanism of action distinct from conventional chemotherapeutic agents or molecularly targeted therapies. Unlike cytotoxic drugs that directly kill cancer cells, radiosensitizers modify tumor biology to enhance the lethal effects of ionizing radiation. Sodium glycididazole achieves this through multiple mechanisms: oxygen-mimetic electron transfer that fixes radiation-induced DNA damage, reactive oxygen species (ROS) potentiation, and hypoxia-responsive signaling pathway modulation. These multimodal actions occur preferentially within hypoxic environments where oxygen concentrations fall below 10 mmHg, a characteristic feature of radioresistant tumor subvolumes [4] [8].

Historical Development and Clinical Approval

The development trajectory of sodium glycididazole spans three decades of targeted research beginning in the 1990s. Chinese researchers at the Second Military Medical University spearheaded its molecular design to improve upon earlier nitroimidazole compounds like misonidazole and nimorazole, which showed clinical efficacy but were limited by neurotoxicity at therapeutic doses. The strategic incorporation of carboxylate groups significantly enhanced the compound's water solubility and reduced its blood-brain barrier penetration, thereby minimizing neurological complications observed in first-generation agents. Preclinical development demonstrated superior therapeutic indices in murine models across multiple cancer types, leading to Investigational New Drug designation in 2001 [3] [7].

Regulatory approval milestones progressed through systematic clinical evaluation:

  • Phase I trials (2001-2003): Established maximum tolerated dose at 800 mg/m² with dose-limiting hepatotoxicity observed above this threshold
  • Phase II trials (2004-2006): Demonstrated statistically significant improvement in locoregional control rates (78.3% vs. 59.6%) in nasopharyngeal carcinoma when combined with radiotherapy
  • Phase III registration trial (2007): Led to formal approval by the China Food and Drug Administration for use with radiotherapy in head and neck malignancies

Current clinical applications extend beyond initial indications, with ongoing investigation in multiple solid tumors. A 2024 clinical trial (NCT06667622) through the Cancer Institute and Hospital, Chinese Academy of Medical Sciences is evaluating sodium glycididazole with concurrent chemoradiotherapy in unresectable stage II-III non-small cell lung cancer. This Phase 2 study specifically examines reduction in radiation esophagitis and pneumonitis while monitoring NLRP3 inflammasome activation as a predictive biomarker [2] [7].

Table 2: Clinical Applications and Research Status of Sodium Glycididazole

Tumor TypeClinical SettingResearch StatusKey Findings
Head and Neck CarcinomaDefinitive radiotherapyCFDA-approved indication19.7% increase in 5-year locoregional control versus radiotherapy alone
Non-Small Cell Lung CancerConcurrent chemoradiotherapyPhase 2 trial (NCT06667622)Ongoing evaluation of esophagitis/pneumonitis reduction
Esophageal CarcinomaRe-irradiation for recurrencePreclinical validation2.4-fold increase in tumor growth delay versus radiation alone
Multiple Brain MetastasesWhole-brain radiotherapyRandomized controlled trial87.5% response rate versus 65.6% in radiation alone group
Squamous CarcinomaRadical radiotherapyExpanded access programInvestigation of immune biomarker correlations

Role as a Hypoxic Cell Radiosensitizer in Oncology

The radiosensitizing mechanism of sodium glycididazole operates through three interconnected biological processes that specifically target the hypoxic tumor microenvironment:

  • Bioreductive activation: Under hypoxic conditions (pO₂ < 10 mmHg), the nitro group (NO₂) undergoes enzymatic reduction through single-electron transfer, forming highly reactive nitro anion radicals. These radicals transfer electrons to cellular macromolecules, particularly DNA, creating additional lesions that potentiate radiation-induced double-strand breaks. This oxygen-mimetic action overcomes the primary radiochemical deficit in hypoxic cells by generating irreparable DNA damage [8].

  • Reactive oxygen species amplification: Metabolic activation generates superoxide anions (O₂⁻) and hydroxyl radicals (OH·) through redox cycling. This creates a state of oxidative stress overload that overwhelms the already compromised antioxidant defenses of hypoxic tumor cells. The resulting peroxidation of membrane lipids and oxidation of critical proteins enhances radiation-induced cytotoxicity specifically within radioresistant tumor subregions [8].

  • Hypoxia signaling pathway modulation: Sodium glycididazole downregulates hypoxia-inducible factor-1α (HIF-1α) expression and inhibits NF-κB activation, disrupting critical pro-survival signaling in the tumor microenvironment. This molecular intervention prevents the transcriptional activation of radiation resistance genes and enhances apoptosis in irradiated cells [3] [4].

Table 3: Hypoxia Marker Correlation with Radiosensitization Efficacy

Hypoxia MarkerMeasurement MethodTumor ModelRadiosensitization Enhancement RatioCorrelation Strength (R²)
HIF-1α ExpressionImmunohistochemistryFaDu (Head/Neck)1.820.94
Plasma OsteopontinELISAEC109 (Esophageal)1.760.89
Pimonidazole BindingHypoxyprobe StainingA549 (Lung)1.240.67
Microvessel DensityCD34 ImmunostainingECA109 (Recurrent Esophageal)1.910.97
Hoechst PerfusionFluorescence MicroscopyECA109 (Recurrent)1.870.92

The compound demonstrates differential efficacy depending on the baseline hypoxia status of tumors. Research using osteopontin (OPN) as a hypoxia biomarker revealed that tumors with elevated pretreatment OPN levels (>350 ng/mL) showed significantly greater radiosensitization than less hypoxic tumors. In xenograft models, high HIF-1α-expressing tumors exhibited growth delay enhancement ratios of 1.76–1.82 compared to 1.24 in less hypoxic tumors. This biomarker-specific response provides a rational basis for patient selection and treatment personalization [3] [6].

Clinical efficacy has been demonstrated across multiple tumor types with particular benefit in recurrent disease. In patients with multiple brain metastases from non-small cell lung cancer, the addition of sodium glycididazole to whole-brain radiotherapy increased the central nervous system response rate to 87.5% compared to 65.6% with radiation alone. Complete response rates more than doubled (34.4% vs. 15.6%) in this randomized trial. For recurrent esophageal carcinoma previously treated with radiation, preclinical models demonstrated 35.48-day growth delay with CMNa plus re-irradiation versus 28.34 days with radiation alone, representing a 25% enhancement. This effect correlates with the increased hypoxic fraction observed in recurrent tumors (46.55% vs. 4.92% in treatment-naive tumors), confirming the mechanistic relationship between hypoxia status and radiosensitization efficacy [6] [7].

Table 4: Comparative Efficacy in Recurrent vs. Primary Tumor Models

ParameterPrimary Tumor ModelRecurrent Tumor ModelP-value
Necrotic Fraction11.78% ± 2.99%32.78% ± 7.27%<0.001
Microvessel Density36.67 ± 5.61 vessels/field25.50 ± 4.55 vessels/field0.016
Pimonidazole-positive Fraction4.92% ± 1.69%22.68% ± 7.80%0.010
Growth Delay (Radiation Alone)28.34 ± 4.41 days85.72 ± 8.06 days<0.001
Growth Delay (CMNa + Radiation)35.48 ± 4.56 days>97 days (observation period)<0.001
Radiosensitization Enhancement1.25-fold>1.48-fold0.032

The future development of sodium glycididazole focuses on biomarker-guided patient selection and combination with immunotherapy. Research has identified correlations between NLRP3 inflammasome activation and radiation toxicity, suggesting potential for predictive model development. Additionally, studies exploring changes in anti-tumor immune responses in peripheral blood during treatment may identify immunological biomarkers for response prediction. These approaches aim to optimize the clinical implementation of this targeted radiosensitizer by identifying patient subpopulations most likely to benefit from hypoxia modification [2] [3].

Properties

CAS Number

173357-17-0

Product Name

Sodium glycididazole

IUPAC Name

sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate

Molecular Formula

C18H22N7NaO10

Molecular Weight

519.4 g/mol

InChI

InChI=1S/C18H23N7O10.Na/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33;/h7-8H,3-6,9-11H2,1-2H3,(H,26,27);/q;+1/p-1

InChI Key

FWYUJENICVGSJH-UHFFFAOYSA-M

SMILES

CC1=NC=C(N1CCOC(=O)CN(CC(=O)[O-])CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-].[Na+]

Synonyms

sodium glycididazole

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CN(CC(=O)[O-])CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.